molecular formula C18H18ClN5O2S B12156648 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B12156648
M. Wt: 403.9 g/mol
InChI Key: COWGPELUEMUFDF-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide , belongs to the class of sulfanyl-substituted triazoles. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

    Method 1: One synthetic route involves the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole with a thiol reagent (e.g., thiourea) to form the sulfanyl-substituted triazole.

    Method 2: Alternatively, the compound can be synthesized by reacting 3-chloroacetanilide with 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole.

Reaction Conditions:

  • These reactions typically occur under mild conditions, often in organic solvents.
  • Catalysts or base-promoted reactions may be employed.

Industrial Production:

  • Industrial-scale production methods are not widely documented due to the compound’s specialized nature.

Chemical Reactions Analysis

    Reactivity: The compound is likely to undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial or antifungal properties).

    Medicine: Research into its pharmacological effects and potential therapeutic applications.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Molecular Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.

    Pathways Involved: Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other sulfanyl-substituted triazoles.

    Similar Compounds:

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-2-26-15-8-3-5-12(9-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-4-6-13(19)10-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

COWGPELUEMUFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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